N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Description
N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a bromine atom at the para position. The molecule incorporates a benzyl group attached to the nitrogen of the sulfonamide and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety, which introduces a piperazine-based side chain.
Properties
IUPAC Name |
N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O3S/c26-22-11-13-24(14-12-22)33(31,32)29(19-21-7-3-1-4-8-21)20-25(30)28-17-15-27(16-18-28)23-9-5-2-6-10-23/h1-14H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXCNJYKJPUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.
Bromination: The next step is the bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated compound with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The para-bromo substituent on the benzene ring is highly reactive toward nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the sulfonamide group. This site facilitates coupling reactions and functional group interconversions.
Key Findings :
-
Suzuki coupling replaces the bromine with aryl groups, enhancing π-stacking interactions in drug design .
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Copper-catalyzed amination introduces primary amines, enabling further derivatization .
Functionalization of the Piperazine Moiety
The 4-phenylpiperazine group undergoes alkylation, acylation, and ring-opening reactions due to its secondary amine and electron-rich aromatic system.
Key Findings :
-
Alkylation enhances lipophilicity, improving blood-brain barrier penetration .
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Ring-opening under oxidative conditions generates diamines for polymer synthesis.
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group participates in hydrolysis and condensation reactions, though its stability under mild conditions limits reactivity.
Key Findings :
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Hydrolysis under acidic/basic conditions yields sulfonic acids/salts but requires harsh reagents .
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Carbodiimide-mediated condensation forms urea derivatives for bioactivity studies .
Oxoethyl Chain Modifications
The 2-oxoethyl group undergoes ketone-specific reactions, including reductions and nucleophilic additions.
Key Findings :
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Sodium borohydride reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity .
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Grignard/Wittig reactions extend the carbon chain for structural diversification .
Benzyl Group Transformations
The N-benzyl group is susceptible to hydrogenolysis and electrophilic substitution.
Key Findings :
Scientific Research Applications
Structure and Mechanism of Action
The compound features a sulfonamide group, which has been widely recognized for its antibacterial properties. The presence of the piperazine ring enhances its interaction with biological targets, particularly in the central nervous system (CNS). The bromo and benzyl substituents can modulate the pharmacokinetic properties of the molecule, potentially influencing its bioavailability and receptor affinity.
Scientific Research Applications
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Drug Discovery and Development
- N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is included in various screening libraries aimed at identifying new drug candidates. It is part of the Cardiovascular Library and Targeted Diversity Library , which contain compounds that may exhibit activity against cardiovascular diseases and other conditions .
- Antidepressant and Anxiolytic Activity
- Antitumor Activity
- Neuropharmacology
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide ()
- Structural Differences : The chloro substituent replaces bromine, and an ethyl group substitutes the benzyl group on the sulfonamide nitrogen.
- Implications : The reduced steric bulk (ethyl vs. benzyl) may enhance solubility, while the chloro group’s lower electronegativity compared to bromine could alter electronic interactions in target binding .
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide () Structural Differences: A methylsulfanyl group replaces bromine, and a 4-methylphenyl group substitutes the benzyl group. Implications: The methylsulfanyl group introduces greater hydrophobicity (XLogP3: 4.6 vs. The methylphenyl group may reduce steric hindrance compared to benzyl .
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-bromophenyl)piperidine-1-carboxamide ()
- Structural Differences : A benzodiazol-2-one core replaces the benzenesulfonamide, and a piperidine-carboxamide side chain substitutes the piperazine-ethylketone group.
- Implications : The benzodiazol-2-one moiety may enhance π-π stacking interactions, while the carboxamide linker could influence hydrogen-bonding capacity .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide* | ~540 (estimated) | ~4.0 | 8 | ~95 |
| N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide | 503.4 | 3.8 | 7 | 94.6 |
| N-(4-methylphenyl)-4-methylsulfanyl-...benzenesulfonamide | 495.7 | 4.6 | 7 | 94.6 |
*Estimated values based on structural analogs.
Key Observations :
- Higher XLogP3 values correlate with methylsulfanyl substitution, suggesting increased lipophilicity .
Biological Activity
N-benzyl-4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 396.32 g/mol
- IUPAC Name : this compound
This structure includes a benzenesulfonamide moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .
- Cell Cycle Modulation : Studies have indicated that this compound can induce cell cycle arrest in cancer cells. For instance, it has been observed to cause G0/G1 and G2/M phase arrest in various cancer cell lines, suggesting its potential as an anticancer agent .
- Apoptosis Induction : The compound has been linked to apoptosis in cancerous cells, particularly in those with wild-type and mutant p53. This effect is critical for developing therapeutic strategies against tumors resistant to conventional treatments .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 15 | Induces G0/G1 arrest and apoptosis |
| MCF7 (Breast) | 20 | Apoptosis induction |
| HeLa (Cervical) | 25 | Cell cycle arrest |
These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, making it a candidate for further development as an anticancer drug.
Case Studies
Research has highlighted several case studies where derivatives of the compound have been synthesized and tested for enhanced biological activity. For example:
- Derivatives with Enhanced Activity : Modifications to the piperazine ring or the sulfonamide group have led to compounds with improved potency against specific cancer types. These modifications often result in better binding affinity to target enzymes or receptors .
- Combination Therapies : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with high doses of single agents .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-benzyl-4-bromo-benzenesulfonamide derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-bromobenzenesulfonamide precursors with bromo- or chloro-ethanone derivatives (e.g., 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone) under basic conditions (e.g., K₂CO₃ in DMF or THF).
- Step 2 : Purify via column chromatography or recrystallization. Yields range from 12% to 44% depending on steric/electronic effects of substituents .
- Key Validation : Confirm structure using / NMR and UPLC-MS (e.g., m/z 389 [M+H]) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze (400 MHz) and (101 MHz) spectra in DMSO-d₆ to confirm chemical shifts (e.g., δ 1.81 ppm for methyl groups, δ 193.3 ppm for carbonyl carbons) .
- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for single-crystal structure determination. Refinement parameters (e.g., R factor < 0.06) ensure accuracy .
- Mass Spectrometry : UPLC-MS (ESI) confirms molecular ion peaks and purity (e.g., Rt = 1.28 min for m/z 389) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- High-Resolution Data : Use SHELXL for anisotropic displacement parameters and twin refinement in cases of twinning (common with bulky substituents).
- Validation Tools : Employ PLATON or CCDC Mercury to check for voids, hydrogen bonding, and π-π interactions. Cross-validate with NMR to resolve ambiguities .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodological Answer :
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Substituent Variation : Synthesize analogs with modified piperazine rings (e.g., 3,5-difluoropyridinyl) or sulfonamide groups. Compare antimicrobial IC₅₀ values (see Table 1) .
-
Mechanistic Assays : Perform enzyme inhibition studies (e.g., hydrolase assays) or bacterial growth curves to link structural motifs (e.g., bromine’s electronegativity) to activity .
Table 1 : Example SAR Data for Analogous Sulfonamides
Substituent Antimicrobial IC₅₀ (µM) LogP 4-Phenylpiperazine 0.98 3.2 3,5-Difluoropyridin-2-yl 0.45 2.8
Q. What analytical approaches address conflicting spectroscopic or chromatographic data?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HSQC NMR for connectivity, HRMS for exact mass, and X-ray for absolute configuration.
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in bioactivity assays .
Q. How can computational modeling predict binding modes or pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
